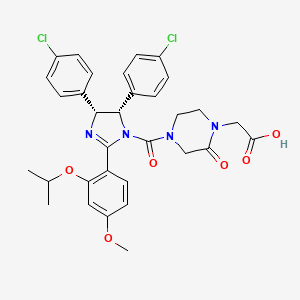
(4R,5S)-nutlin carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-nutlin carboxylic acid is a chiral compound with significant importance in medicinal chemistry It is known for its role as an inhibitor of the MDM2-p53 interaction, which is crucial in the regulation of the tumor suppressor protein p53
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-nutlin carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the use of chiral auxiliaries to induce the desired stereochemistry. The process involves the formation of key intermediates through reactions such as aldol condensation, reduction, and cyclization. The final step often includes the hydrolysis of ester groups to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
化学反応の分析
Types of Reactions
(4R,5S)-nutlin carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and substituted derivatives of this compound. These products can further undergo additional reactions to form more complex molecules.
科学的研究の応用
(4R,5S)-nutlin carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating protein-protein interactions, particularly in the context of the MDM2-p53 pathway.
Medicine: Its potential as an anti-cancer agent is being explored, with studies focusing on its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (4R,5S)-nutlin carboxylic acid involves its binding to the MDM2 protein, thereby preventing the interaction between MDM2 and p53. This inhibition leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the MDM2 protein and the p53 pathway, which are critical in the regulation of cell growth and apoptosis.
類似化合物との比較
Similar Compounds
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Used as a chiral auxiliary in asymmetric synthesis.
Oseltamivir carboxylate: An antiviral compound with a similar stereochemistry.
Uniqueness
(4R,5S)-nutlin carboxylic acid is unique due to its specific inhibition of the MDM2-p53 interaction, which is not commonly observed in other similar compounds. Its ability to reactivate p53 and induce apoptosis in cancer cells sets it apart from other compounds with similar structures.
特性
分子式 |
C32H32Cl2N4O6 |
|---|---|
分子量 |
639.5 g/mol |
IUPAC名 |
2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C32H32Cl2N4O6/c1-19(2)44-26-16-24(43-3)12-13-25(26)31-35-29(20-4-8-22(33)9-5-20)30(21-6-10-23(34)11-7-21)38(31)32(42)37-15-14-36(18-28(40)41)27(39)17-37/h4-13,16,19,29-30H,14-15,17-18H2,1-3H3,(H,40,41)/t29-,30+/m1/s1 |
InChIキー |
CYFZSMNCDNFMOG-IHLOFXLRSA-N |
異性体SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


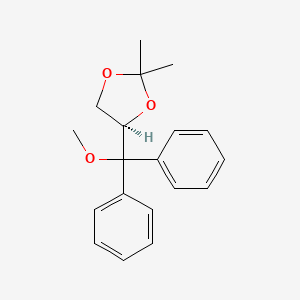
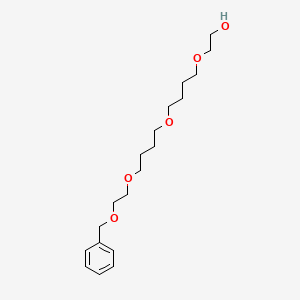
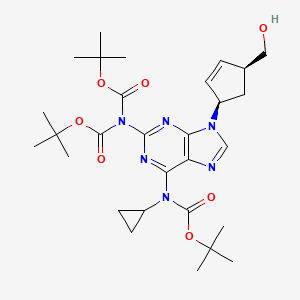
![methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B11828000.png)

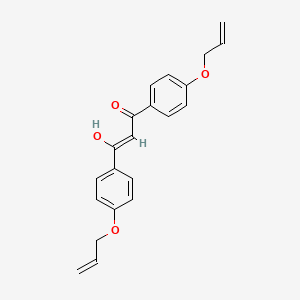
![prop-2-enyl 3-(acetyloxymethyl)-1-[1-[[2-ethoxy-1-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]-2-oxoethyl]amino]-2-hydroxyethyl]-7-methoxy-6-methyl-8-prop-2-enoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B11828018.png)
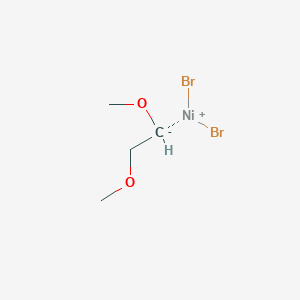
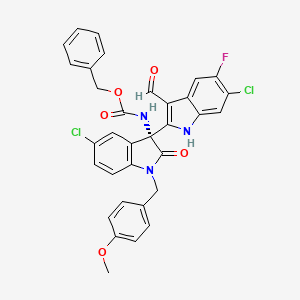
![5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one](/img/structure/B11828040.png)
![N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11828055.png)
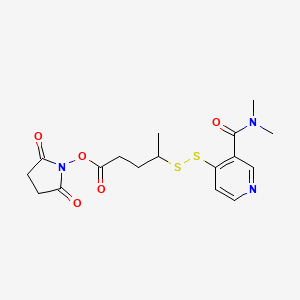

![2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone](/img/structure/B11828071.png)
